5-(Trifluoromethyl)pyridazin-3-amine
Overview
Description
5-(Trifluoromethyl)pyridazin-3-amine is an organic compound with potential applications in various fields of scientific research and industry. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Molecular Structure Analysis
The molecular formula of this compound is C5H4F3N3 . This compound has a molecular weight of 163.1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 163.1 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Environmental Applications: PFAS Removal
Amine-functionalized sorbents, closely related to the structure of 5-(Trifluoromethyl)pyridazin-3-amine, have shown promise in environmental applications, particularly in the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds are known for their persistence and potential toxic effects on humans and animals. The efficiency of amine-containing sorbents in PFAS removal highlights the potential of similar compounds in environmental remediation processes. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbent materials (Ateia et al., 2019).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, which are prevalent in various industries, poses a significant environmental challenge. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization of these compounds, improving overall treatment schemes. The study of the degradation of amine- and azo-based compounds using AOPs provides insights into the potential applications of this compound in environmental cleanup and pollution control efforts (Bhat & Gogate, 2021).
Pharmacological and Biological Applications
The structure of this compound suggests potential utility in pharmacological and biological research, given the broad activity of pyridazinone derivatives. Such compounds have been explored for their roles as COX-2 inhibitors, demonstrating significant potential in the treatment of pain and inflammation associated with arthritis. The selectivity and efficacy of these compounds underscore the importance of fluorinated pyridazinones in medicinal chemistry (Asif, 2016).
Heterocyclic Chemistry and Synthetic Applications
In the realm of synthetic chemistry, compounds featuring the pyridazinone core, akin to this compound, play a critical role in the development of novel heterocyclic compounds. These molecules serve as key intermediates and building blocks in the synthesis of a wide array of biologically active molecules, demonstrating the compound's relevance in drug discovery and development processes. The exploration of heterocyclic chemistry involving pyridazinones offers pathways to new therapeutic agents and advances in pharmaceutical sciences (Kamneva et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
5-(trifluoromethyl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHGKWPZNCTIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.